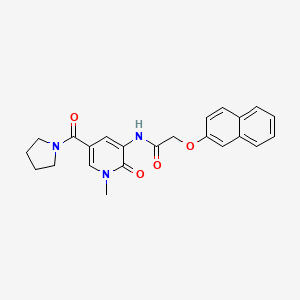

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(naphthalen-2-yloxy)acetamide is a heterocyclic compound featuring a 1,2-dihydropyridinone core substituted with a pyrrolidine-1-carbonyl group at position 5, a methyl group at position 1, and an acetamide moiety linked to a naphthalen-2-yloxy group at position 2. Such features suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

The compound’s structural complexity necessitates precise crystallographic analysis for validation. Tools like SHELXL (for refinement) and PLATON (for validation) are critical in confirming bond lengths, angles, and stereochemistry, ensuring reproducibility in synthetic and pharmacological studies .

Properties

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-25-14-18(22(28)26-10-4-5-11-26)13-20(23(25)29)24-21(27)15-30-19-9-8-16-6-2-3-7-17(16)12-19/h2-3,6-9,12-14H,4-5,10-11,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCLUWBCJVRMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C21H25N3O3

- Molecular Weight : 367.4 g/mol

- CAS Number : 1207049-25-9

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. Its structure suggests potential activity as an antagonist of glutamate receptors, which are implicated in neurological disorders. The compound's ability to modulate neurotransmission could be beneficial in treating conditions like epilepsy and other neurodegenerative diseases.

Antagonistic Effects on Glutamate Receptors

A study involving related compounds demonstrated that derivatives of pyridinone can act as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. For instance, perampanel, a known AMPA receptor antagonist, showed potent activity in reducing calcium influx induced by AMPA with an IC50 value of 60 nM . This suggests that this compound may exhibit similar properties.

Neuroprotective Effects

Preliminary studies indicate that compounds with structural similarities may offer neuroprotective effects. For example, they could potentially reduce excitotoxicity associated with excessive glutamate signaling, thereby protecting neuronal integrity in models of neurodegeneration .

Epilepsy Models

In animal models of epilepsy, compounds structurally related to N-(1-methyl-2-oxo...) have been shown to reduce seizure frequency and severity. The minimum effective dose for related compounds was found to be around 2 mg/kg in oral administration . This suggests that the compound may have a similar therapeutic window.

Cognitive Function

Another area of investigation is the impact on cognitive function. Studies have indicated that modulation of glutamatergic signaling can enhance cognitive performance in various animal models. This opens avenues for exploring the compound's potential in treating cognitive deficits associated with aging and neurodegenerative diseases.

Data Table: Summary of Biological Activity

| Activity | Observation | Reference |

|---|---|---|

| AMPA Receptor Antagonism | IC50 = 60 nM | |

| Neuroprotective Potential | Reduction in excitotoxicity observed | |

| Seizure Reduction | Minimum effective dose = 2 mg/kg |

Future Directions

Further research is required to elucidate the precise mechanisms through which N-(1-methyl-2-oxo...) exerts its biological effects. Studies focusing on:

- In vivo efficacy and safety profiles.

- Long-term effects on cognitive function.

- Potential interactions with other pharmacological agents.

These investigations will be crucial for assessing its viability as a therapeutic agent in clinical settings.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely heavily on SHELX-based refinements and validation protocols. Discrepancies in puckering parameters between studies often arise from differences in refinement software (e.g., SHELXL vs. CRYSTALS), emphasizing the need for standardized validation .

Preparation Methods

Structural Overview and Key Features

The compound features a 1,2-dihydropyridinone core substituted at position 3 with an acetamide group bearing a naphthalen-2-yloxy moiety and at position 5 with a pyrrolidine-1-carbonyl group. Its molecular formula is C₂₃H₂₃N₃O₄ , with a molecular weight of 405.4 g/mol . Key structural attributes include:

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- 1-Methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-amine (Core A).

- 2-(Naphthalen-2-yloxy)acetic acid (Fragment B).

Coupling these fragments via an amide bond forms the target molecule.

Synthesis of Core A: 1-Methyl-2-Oxo-5-(Pyrrolidine-1-Carbonyl)-1,2-Dihydropyridin-3-Amine

Step 1: Preparation of 1-Methyl-2-Oxo-1,2-Dihydropyridin-3-Amine

Starting from 3-amino-2-pyridone , methylation at the N1 position is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.

Reaction Conditions :

| Reagent | Equivalents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl iodide | 1.2 | DMF | 60°C | 6 h | 85% |

Step 2: Acylation at Position 5

The free amine at position 5 is acylated with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions. The reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimization Note : Excess acyl chloride (1.5 equivalents) ensures complete conversion, with yields reaching 78% .

Synthesis of Fragment B: 2-(Naphthalen-2-Yloxy)Acetic Acid

Step 1: Nucleophilic Substitution

Naphthalen-2-ol is reacted with chloroacetic acid in alkaline medium (NaOH, H₂O/EtOH) to form 2-(naphthalen-2-yloxy)acetic acid.

Reaction Conditions :

| Reagent | Equivalents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chloroacetic acid | 1.1 | H₂O/EtOH (1:1) | Reflux | 4 h | 90% |

Step 2: Acid Activation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in anhydrous DCM.

Optimization and Challenges

Acylation Efficiency

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/H₂O 70:30, 1.0 mL/min, 254 nm).

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound?

Synthesis optimization requires selecting appropriate starting materials (e.g., pyrrolidine-1-carbonyl derivatives and naphthalen-2-yloxy precursors), tuning reaction conditions (temperature, solvent polarity, and catalyst choice), and employing purification techniques like column chromatography. Statistical experimental design (e.g., factorial design) minimizes trial-and-error by systematically evaluating variables such as reaction time and stoichiometry .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyls. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

Electrophilic/nucleophilic substitutions on the dihydropyridinone or naphthyloxy moieties introduce functional groups (e.g., halogens, amines). Computational tools like molecular docking predict binding affinities to biological targets before synthesis. Reaction feasibility is assessed using retrosynthetic analysis and literature analogs .

Advanced Research Questions

Q. What computational strategies enhance the design of novel derivatives or reaction pathways?

Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. Machine learning algorithms analyze historical reaction data to predict optimal conditions. Tools like the Artificial Force Induced Reaction (AFIR) method map reaction pathways, reducing experimental iterations .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Compare experimental variables: cell lines, assay protocols (e.g., IC₅₀ determination methods), and compound purity. Meta-analyses using multivariate statistics (e.g., PCA) identify confounding factors. Replicate studies under standardized conditions with rigorous negative/positive controls .

Q. What methodologies elucidate the mechanistic role of the pyrrolidine-1-carbonyl group in biological activity?

Isotopic labeling (e.g., ¹⁵N/¹³C) tracks metabolic pathways. Site-directed mutagenesis in target proteins (e.g., kinases) identifies binding interactions. Comparative studies with analogs lacking the pyrrolidine moiety isolate its pharmacological contribution .

Q. How can heterogeneous reaction systems improve yield or selectivity in large-scale synthesis?

Membrane reactors separate intermediates in real-time, enhancing purity. Solvent engineering (e.g., switchable solvents) optimizes phase separation. Catalysts immobilized on mesoporous silica improve recyclability and reduce metal leaching .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH) over 4–6 weeks simulate long-term storage. Liquid Chromatography-Mass Spectrometry (LC-MS) monitors degradation products. Circular Dichroism (CD) spectroscopy assesses conformational changes in aqueous buffers .

Methodological Challenges and Solutions

Q. How are spectral data discrepancies (e.g., NMR shifts) resolved for structurally complex analogs?

Dynamic NMR experiments (VT-NMR) detect rotamers or tautomers causing peak splitting. 2D techniques (COSY, HSQC) assign coupling patterns. Cross-reference with computed chemical shifts (DFT/NMR prediction software) validates assignments .

Q. What experimental frameworks address low yields in multi-step syntheses?

Flow chemistry minimizes intermediate isolation steps, reducing yield loss. Design of Experiments (DoE) identifies critical parameters (e.g., temperature gradients). In-line analytics (ReactIR) monitor reaction progression for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.